2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

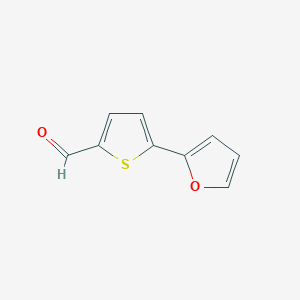

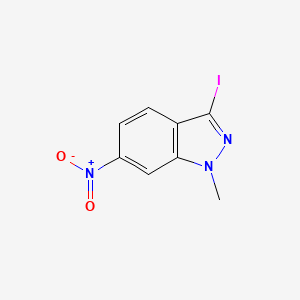

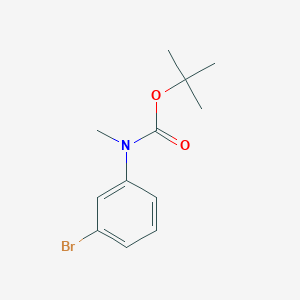

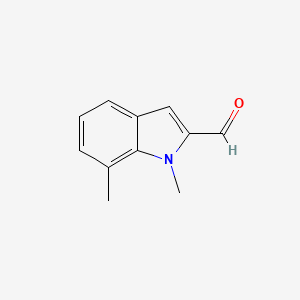

“2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine” is a pyridine derivative . Pyridine derivatives are heterocyclic compounds that have useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs) like “2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine” often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . For example, 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis

The molecular structure of “2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine” consists of a pyridine ring with hydroxy, methoxy, and trifluoromethyl functional groups attached to it .Aplicaciones Científicas De Investigación

Synthesis and Properties

2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine and related compounds have diverse applications in scientific research, primarily focusing on synthesis and structural analysis. The compound has been involved in the synthesis of complex molecules due to its unique properties.

Synthesis of Chromeno[2,3-b]pyridine Derivatives:

- Ryzhkova et al. (2023) described the synthesis of 5H-Chromeno[2,3-b]pyridines, which are significant due to their industrial, biological, and medicinal properties. The study detailed the synthesis process and assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the derivatives (Ryzhkova et al., 2023).

Development of Thieno[3,2-b]pyridin-7(4H)-ones:

- Puvvala et al. (2014) discussed the synthesis of 2-aryl-3-hydroxythieno[3,2-b]pyridin-7(4H)-ones and other related compounds. The method involved thioalkylation and cyclization, providing insights into the efficient synthesis of these compounds (Puvvala et al., 2014).

Formation of Uranyl Complexes:

- Masci & Thuéry (2005) explored the reactions of pyridine-2,6-dicarboxylic acid with uranyl nitrate. This study revealed the formation of mononuclear or new dinuclear complexes, contributing to the understanding of uranyl complex formation (Masci & Thuéry, 2005).

Reactivity and Structural Analysis:

- Various studies have focused on understanding the reactivity and structural characteristics of pyridine derivatives. For example, Mironov et al. (2004) and Canibano et al. (2001) investigated the reactivity of specific pyridine derivatives, contributing valuable information about their behavior and potential applications in different fields (Mironov et al., 2004), (Canibano et al., 2001).

Synthesis of Pyridine Derivatives:

- Studies have also focused on developing methodologies for synthesizing pyridine derivatives. For instance, research by Xin-xin (2006) and Flögel et al. (2004) provided insights into synthesizing specific pyridine derivatives with applications in various industries, such as pesticides (Xin-xin, 2006), (Flögel et al., 2004).

Oxyfunctionalization of Pyridine Derivatives:

- The work of Stankevičiūtė et al. (2016) on the oxyfunctionalization of pyridine derivatives using Burkholderia sp. MAK1 is a significant contribution, highlighting the potential of biocatalysis in obtaining hydroxylated pyridines (Stankevičiūtė et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

3-methoxy-5-(trifluoromethyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c1-13-5-2-4(7(8,9)10)3-11-6(5)12/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYIAKSEZIQDFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CNC1=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1344642.png)

![[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B1344654.png)